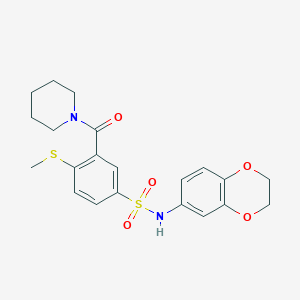

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides involves reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride to yield a base compound, which is then reacted with different alkyl/aralkyl halides to afford target compounds. These compounds are characterized using IR, 1H-NMR, EI-MS spectral techniques, and CHN analysis data, indicating a structured approach to synthesizing complex sulfonamides with potential therapeutic effects (Abbasi et al., 2019).

Molecular Structure Analysis

Research on similar compounds, like N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has revealed detailed insights into their molecular structures through crystallographic studies. These analyses showcase π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network crucial for understanding the molecular behavior of such compounds (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Compounds with a similar sulfonamide base structure have been evaluated for their biochemical activities, indicating moderate inhibitory potential against specific enzymes. For instance, certain derivatives exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, which is significant for therapeutic applications in diseases like Alzheimer's and diabetes (Abbasi et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline form, of sulfonamide derivatives can be deduced from their synthesis and molecular structure analysis. However, specific data on the compound is not readily available but can be inferred based on similar compounds' characteristics.

Chemical Properties Analysis

The chemical reactivity, such as susceptibility to hydrolysis, reactivity with other chemical groups (e.g., alcohols, amines), and stability under different pH conditions, is crucial for understanding the compound's behavior in biological systems. Research on related sulfonamides suggests a variety of interactions, including potential antibacterial and antifungal activities, highlighting the chemical versatility and potential application of these compounds in medicinal chemistry (Abbasi et al., 2020).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Researchers have synthesized a range of sulfonamide derivatives, including those related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, to explore their biological activities. For instance, Oinuma et al. (1991) synthesized a series of substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2, demonstrating significant reduction in myocardial infarction size in rats through intravenous administrations (Oinuma et al., 1991). Similarly, Küçükgüzel et al. (2013) reported the synthesis and characterization of celecoxib derivatives, showing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the compound's potential to be developed into a therapeutic agent (Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Activities

A notable focus has been on the anticancer and antimicrobial potentials of these compounds. Brożewicz and Sławiński (2012) synthesized novel benzenesulfonamide derivatives evaluated for in vitro anticancer activity against the NCI-60 cell line panel, with some compounds displaying broad-spectrum activity (Brożewicz & Sławiński, 2012). Abbasi et al. (2023) synthesized a series aiming to evaluate their anti-diabetic potentials, showing weak to moderate inhibitory activities against α-glucosidase enzyme, indicating a potential avenue for type-2 diabetes therapy (Abbasi et al., 2023).

Enzyme Inhibition and Other Therapeutic Potentials

The synthesized sulfonamide derivatives have been tested for their enzyme inhibitory activities, with some showing promising results in inhibiting carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, epilepsy, obesity, and cancer. For example, Alafeefy et al. (2015) explored a series of benzenesulfonamides as inhibitors of human carbonic anhydrase isozymes, showing significant inhibition, particularly against hCA IX and XII, associated with tumor isoforms (Alafeefy et al., 2015).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S2/c1-29-20-8-6-16(14-17(20)21(24)23-9-3-2-4-10-23)30(25,26)22-15-5-7-18-19(13-15)28-12-11-27-18/h5-8,13-14,22H,2-4,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWASPBWAAMKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylsulfanyl)-3-(piperidin-1-ylcarbonyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)

![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)

![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)

![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)

![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)

![3,3'-thiobis[N-(3-acetylphenyl)propanamide]](/img/structure/B4622859.png)

![N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4622867.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)

![2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4622884.png)

![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B4622888.png)

![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)